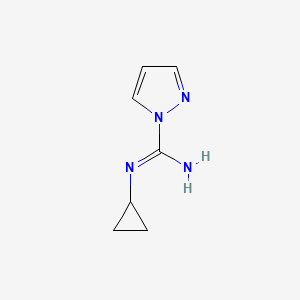
N-Cyclopropyl-1H-pyrazole-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-1H-pyrazole-1-carboximidamide is a chemical compound with the molecular formula C7H10N4 and a molecular weight of 150.1811 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a pyrazole ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of N-Cyclopropyl-1H-pyrazole-1-carboximidamide can be achieved through several routes. One common method involves the reaction of cyclopropylamine with pyrazole-1-carboximidamide under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
N-Cyclopropyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
N-Cyclopropyl-1H-pyrazole-1-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, it is studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors. In industry, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways . The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-Cyclopropyl-1H-pyrazole-1-carboximidamide can be compared with other similar compounds, such as 1H-pyrazole-1-carboximidamide and its derivatives . These compounds share a similar pyrazole core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The cyclopropyl group in this compound imparts unique steric and electronic effects, making it distinct from other related compounds.
Propiedades
Fórmula molecular |
C7H10N4 |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
N'-cyclopropylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C7H10N4/c8-7(10-6-2-3-6)11-5-1-4-9-11/h1,4-6H,2-3H2,(H2,8,10) |
Clave InChI |
COEWCLLHEPYREI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N=C(N)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


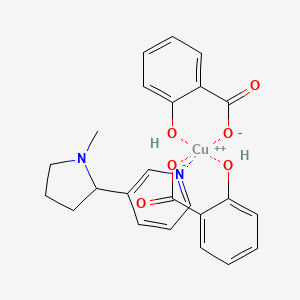
![2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12872130.png)
![5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12872133.png)

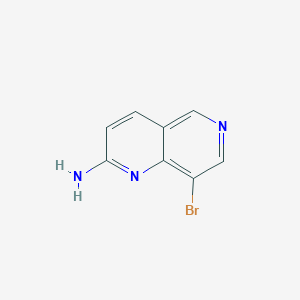
![4-Iodobenzo[d]oxazol-2(3H)-one](/img/structure/B12872157.png)
![5-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12872159.png)

![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
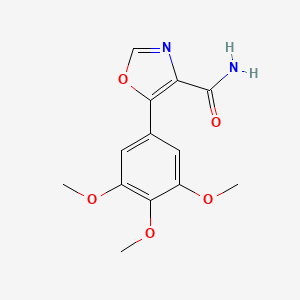
![2-Ethyl-2-hydroxy-8-methoxy-2H-cyclohepta[b]furan-7(3H)-one](/img/structure/B12872204.png)
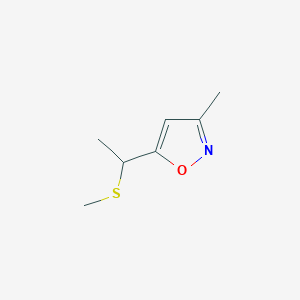
![2'-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1'-biphenyl]-4-ol](/img/structure/B12872222.png)
![2-(Methylthio)benzo[d]oxazole-4-carboxamide](/img/structure/B12872228.png)
